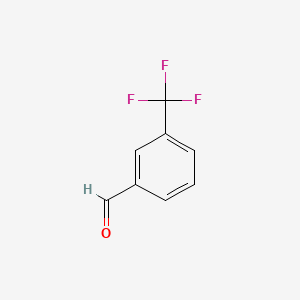

3-(Trifluoromethyl)benzaldehyde

Descripción

Significance of Fluorinated Organic Compounds in Modern Chemical Systems

The introduction of fluorine into organic molecules has become a widespread and vital strategy in medicinal chemistry and materials science. tandfonline.comnih.gov Fluorinated compounds often exhibit enhanced properties compared to their non-fluorinated counterparts. researchgate.net This is attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.comnih.gov These properties can significantly influence a molecule's physical, chemical, and biological behavior. numberanalytics.com

In medicinal chemistry, the incorporation of fluorine can lead to improved metabolic stability, increased bioavailability, and better binding affinity to biological targets. tandfonline.comnih.govnumberanalytics.com Consequently, a significant percentage of pharmaceuticals on the market contain fluorine. The applications of fluorinated compounds also extend to agrochemicals, where they contribute to the efficacy of pesticides and herbicides, and to materials science for the development of advanced polymers and coatings with enhanced stability. nih.govchemimpex.com

Impact of Trifluoromethyl Substitution on Molecular Properties and Reactivity

The trifluoromethyl (-CF3) group is one of the most impactful fluorine-containing substituents used in organic chemistry. nih.govbohrium.com Its presence on a molecule, such as in 3-(trifluoromethyl)benzaldehyde, confers several key properties:

Electron-Withdrawing Effects : The -CF3 group is a powerful electron-withdrawing group, primarily through an inductive effect. nih.gov This electronic influence can significantly increase the reactivity of nearby functional groups. nih.gov For instance, it enhances the electrophilic character of adjacent sites, making the molecule more susceptible to nucleophilic attack. nih.gov

Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule. nih.govmdpi.com This property is crucial in drug design as it can improve a compound's ability to cross cell membranes, thereby enhancing its bioavailability. numberanalytics.commdpi.com

Metabolic Stability : The carbon-fluorine bonds in the -CF3 group are exceptionally strong, making this group highly resistant to metabolic degradation. mdpi.com This increased stability can prolong the active life of a drug molecule in the body. numberanalytics.com

Steric and Conformational Effects : The trifluoromethyl group is bulkier than a hydrogen or a methyl group, which can influence the molecule's shape and how it interacts with biological targets. mdpi.com This steric hindrance can also shield adjacent parts of the molecule from unwanted reactions.

These combined effects make the trifluoromethyl group a valuable tool for medicinal chemists and material scientists to fine-tune the properties of organic compounds for specific applications. bohrium.commdpi.com

Historical Context and Current Status of this compound in Synthetic Chemistry

Currently, this compound is a key building block in organic synthesis. medchemexpress.com Its aldehyde group readily participates in a range of chemical reactions, including aldol (B89426) condensations, Wittig reactions, and reductions. innospk.com This reactivity allows for the construction of more complex molecular architectures.

Its primary application lies in its role as an intermediate for introducing the trifluoromethyl group into larger molecules. innospk.com This is particularly valuable in the pharmaceutical and agrochemical industries. innospk.com For example, it is used in the synthesis of potent antitumor agents, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, and in the creation of novel chalcone (B49325) derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors. chemicalbook.com The demand for high-purity this compound is significant in these fields, where the quality of the starting material is critical for the efficacy of the final product. innospk.com

Research Gaps and Future Directions in this compound Studies

The current body of research primarily focuses on the synthetic utility of this compound as an intermediate. innospk.commedchemexpress.comchemicalbook.com However, there appear to be several areas where further investigation could be beneficial.

One potential research gap is the exploration of novel, more efficient, and sustainable synthetic routes to this compound itself. While oxidation of the corresponding alcohol is a known method, developing greener and more atom-economical processes would be advantageous. chemicalbook.com

Future research could also delve deeper into expanding the synthetic applications of this compound. This could involve its use in novel cycloaddition reactions, multicomponent reactions, or in the development of new catalytic systems where its unique electronic properties could be leveraged. The synthesis of new classes of heterocyclic compounds containing the 3-(trifluoromethyl)phenyl moiety is a promising area, given the prevalence of such structures in pharmaceuticals. rsc.org

Furthermore, while the impact of the trifluoromethyl group on the properties of the final products is generally understood, more detailed mechanistic studies of reactions involving this compound could provide valuable insights. Understanding the precise role of the -CF3 group in influencing reaction pathways, transition states, and stereoselectivity could lead to the development of more controlled and selective synthetic methodologies. nih.gov

Finally, exploring the potential of this compound in the synthesis of novel materials, such as polymers or liquid crystals, could be a fruitful avenue for future research, building upon its known stability and unique electronic characteristics.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5F3O | innospk.com |

| Molecular Weight | 174.12 g/mol | innospk.com |

| CAS Number | 454-89-7 | innospk.com |

| Appearance | Colorless to light yellow liquid | innospk.com |

| Density | 1.301 g/cm³ | innospk.com |

| Boiling Point | 83-86 °C at 30 mmHg | chemicalbook.com |

| Flash Point | 68 °C (155 °F) | innospk.comchemicalbook.com |

| Refractive Index | 1.465 | innospk.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTUHPSKJJYGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022032 | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-89-7 | |

| Record name | 3-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT7H4H5U3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthetic Methodologies and Process Innovations for 3 Trifluoromethyl Benzaldehyde

Conventional Synthetic Routes and Their Refinements

Oxidation of 3-(Trifluoromethyl)benzyl Alcohol

The oxidation of the corresponding primary alcohol, 3-(trifluoromethyl)benzyl alcohol, is a direct and common method for preparing 3-(trifluoromethyl)benzaldehyde. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid. beilstein-journals.org

Stoichiometric oxidants are frequently used for the reliable conversion of benzylic alcohols to their corresponding aldehydes.

Pyridinium (B92312) Chlorochromate (PCC): Known as Corey's reagent, PCC is a milder chromium-based oxidant that effectively oxidizes primary alcohols to aldehydes with minimal over-oxidation. rsc.orglibretexts.org The reaction is typically performed in an organic solvent like dichloromethane (B109758) at room temperature. rsc.orggordon.edu The kinetics of the oxidation of benzyl (B1604629) alcohol by PCC are first-order with respect to both the alcohol and the oxidant. rsc.orgrsc.org To improve handling and simplify product isolation, PCC can be supported on solid materials like alumina (B75360), which also allows for reactions to be conducted under solvent-free conditions. asianpubs.org

Manganese Dioxide (MnO₂): Activated manganese dioxide is a selective and widely used reagent for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.commychemblog.com The reaction is heterogeneous and typically carried out by stirring the alcohol with an excess of MnO₂ in a solvent such as dichloromethane, chloroform (B151607), or hexane. commonorganicchemistry.comrsc.org The reactivity of MnO₂ is dependent on its method of preparation and activation, with different crystalline phases (α, β, γ, δ) showing varied catalytic activity. acs.org Solvent-free methods using microwave irradiation in conjunction with silica-supported MnO₂ have been developed to accelerate the reaction. mdma.ch

Table 1: Stoichiometric Oxidation of Benzyl Alcohols

| Oxidant | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (solvent), Room Temperature | Mild, selective for aldehydes, avoids over-oxidation to carboxylic acids. libretexts.org | rsc.orglibretexts.org |

| PCC on Alumina | Solvent-free, Room Temperature | Simplifies workup, rapid reaction times (8-10 min). asianpubs.org | asianpubs.org |

| Manganese Dioxide (MnO₂) | Dichloromethane or Hexane (solvent), Reflux or Room Temperature | Selective for benzylic and allylic alcohols, heterogeneous reaction. commonorganicchemistry.comrsc.org | commonorganicchemistry.comrsc.org |

| MnO₂ on Silica (Microwave) | Solvent-free, Microwave Irradiation | Rapid (20-60 sec), high yields, environmentally cleaner. mdma.ch | mdma.ch |

Catalytic systems offer a more "green" and atom-economical alternative to stoichiometric oxidants. A notable system involves the use of a nitroxyl (B88944) radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), as the catalyst. chemicalbook.com In this cycle, a stoichiometric co-oxidant, like sodium hypochlorite (B82951) (NaOCl), regenerates the active oxoammonium ion from the hydroxylamine (B1172632) form of the catalyst. The presence of potassium carbonate (K₂CO₃) and cyanuric acid enhances the reaction. chemicalbook.com This method proceeds under mild conditions, typically at 0-10°C in a biphasic solvent system like ethyl acetate (B1210297) and water, providing the desired aldehyde in high yield. chemicalbook.com

Table 2: Catalytic Oxidation of 3-(Trifluoromethyl)benzyl Alcohol

| Component | Role | Example Reagent | Reference |

|---|---|---|---|

| Catalyst | Primary Oxidant | TEMPO or AZADO (nitroxyl radical) | chemicalbook.com |

| Co-oxidant | Regenerates Catalyst | Sodium Hypochlorite (NaOCl) | chemicalbook.com |

| Base | Maintains pH | Potassium Carbonate (K₂CO₃) | chemicalbook.com |

| Additive | Enhances Reaction | Cyanuric Acid | chemicalbook.com |

| Solvent | Reaction Medium | Ethyl Acetate | chemicalbook.com |

Direct Fluorination Protocols for Benzaldehyde (B42025) Precursors

An alternative to building the molecule with the trifluoromethyl group already in place is to introduce it at a later stage. Industrial processes have been developed for the synthesis of trifluoromethylbenzaldehydes from chlorinated precursors. google.comgoogleapis.com One such method involves the fluorination of 3-trichloromethylbenzal chloride using anhydrous hydrogen fluoride (B91410) (HF). google.com This reaction is typically performed without a solvent or catalyst at elevated temperatures (e.g., 70-90°C) and pressures (e.g., 16-22 Kg/cm²). google.comgoogleapis.com The resulting intermediate, 3-trifluoromethylbenzal chloride, can then be hydrolyzed in-situ with an aqueous acid like sulfuric acid to yield this compound. google.com This integrated, multi-step, one-pot process is efficient and reduces the need for isolating intermediates. googleapis.com

Table 3: Direct Fluorination and Hydrolysis Conditions

| Step | Reagent | Temperature | Pressure | Reference |

|---|---|---|---|---|

| Fluorination | Hydrogen Fluoride (HF) | 70-90°C | 16-22 Kg/cm² | google.comgoogleapis.com |

| Hydrolysis | Aqueous Sulfuric Acid | 80-85°C | Atmospheric | google.com |

Trifluoroacetylation Strategies using Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a powerful reagent used to introduce the trifluoroacetyl group (-COCF₃) into molecules, often via reactions like Friedel-Crafts acylation. wikipedia.orgcovachem.com While not a direct route to this compound, this strategy can be envisioned as a pathway to create a key precursor. For instance, a Friedel-Crafts acylation of a suitably substituted aromatic compound with TFAA in the presence of a Lewis acid catalyst could yield a trifluoroacetophenone derivative. This ketone would then require subsequent chemical transformations, such as reduction and oxidation, to arrive at the target aldehyde. The acylation reaction itself is typically performed in a non-polar solvent. nih.gov

Table 4: Components for a Hypothetical Trifluoroacetylation Reaction

| Component | Role | Example Reagent | Reference |

|---|---|---|---|

| Substrate | Aromatic Starting Material | Benzene (B151609) derivative | nih.gov |

| Acylating Agent | Source of Trifluoroacetyl Group | Trifluoroacetic Anhydride (TFAA) | wikipedia.org |

| Catalyst | Promotes Reaction | Lewis Acid (e.g., AlCl₃, FeCl₃) | nih.gov |

Aldol (B89426) Condensation Approaches from Simpler Aldehyde or Ketone Building Blocks

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. rsc.org It is not a method to synthesize this compound itself, but rather a key reaction where this compound serves as a crucial electrophilic building block. chemicalbook.com In a specific type of crossed-aldol reaction known as the Claisen-Schmidt condensation, an aldehyde lacking α-hydrogens, such as this compound, reacts with a ketone that has α-hydrogens (e.g., acetophenone, acetone) in the presence of a base (like NaOH). wvu.eduyoutube.commnstate.edu The initial β-hydroxy carbonyl adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone, often called a chalcone (B49325). rsc.orgyoutube.com These reactions can be performed under solvent-free conditions, making them synthetically efficient and environmentally favorable. rsc.org

Table 5: Typical Claisen-Schmidt Condensation using this compound

| Component | Role | Example Reagent | Reference |

|---|---|---|---|

| Electrophile | Aldehyde without α-hydrogens | This compound | rsc.orgchemicalbook.com |

| Nucleophile (precursor) | Enolizable Ketone | Acetone or Acetophenone | wvu.edumnstate.edu |

| Catalyst | Base | Sodium Hydroxide (NaOH) | rsc.orgwvu.edu |

| Product Type | α,β-Unsaturated Carbonyl | Chalcone derivative | rsc.orgyoutube.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., 3-Bromobenzaldehyde (B42254) with Copper(I) Triflate)

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of trifluoromethylated aromatic compounds. These reactions offer a direct and versatile route to introduce the trifluoromethyl (CF3) group onto an aromatic ring.

One notable example involves the use of copper(I) triflate to facilitate the trifluoromethylation of 3-bromobenzaldehyde. While specific details on the direct use of copper(I) triflate with 3-bromobenzaldehyde are not extensively documented in the provided search results, the broader context of copper-catalyzed trifluoromethylation provides a strong basis for this methodology. Copper-catalyzed reactions are valued for their high efficiency and the relative low cost of the metal catalyst. The general mechanism often involves the formation of a "CuCF3" species, which then reacts with the aryl halide.

The trifluoromethylating agent is a key component in these reactions. Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, are frequently employed in the presence of a copper salt. The reaction proceeds through the formation of a trifluoromethyl copper(I) species, which then participates in the cross-coupling with the aryl halide. The choice of ligands, solvents, and reaction conditions can significantly influence the reaction's yield and selectivity.

Recent advancements have also explored the use of photoredox catalysis in conjunction with copper catalysis to overcome the high activation barrier of copper oxidative addition to alkyl bromides. This dual catalytic system has proven effective for the trifluoromethylation of a variety of alkyl bromides and could potentially be adapted for aryl aldehydes.

Advanced and Sustainable Synthetic Technologies

One-Pot and In-situ Methodologies (e.g., Combined Fluorination and Hydrolysis)

A patented in-situ process for preparing this compound involves the fluorination of 3-(trichloromethyl)benzal chloride to yield 3-(trifluoromethyl)benzal chloride, followed by in-situ hydrolysis to the final product. This process is noteworthy for being performed without a solvent and catalyst for the fluorination step, which simplifies the procedure and reduces waste. The hydrolysis is then carried out by contacting the intermediate with a hydrolyzing agent.

Another approach involves the classical condensation of trifluoromethylated 1,3-dicarbonyls with hydrazines to produce pyrazole (B372694) derivatives, which can be seen as a one-pot synthesis of more complex molecules starting from trifluoromethylated building blocks.

Cascade Reaction Sequences (e.g., Mizoroki-Heck Cross-Coupling and Subsequent Hydrogenation)

Cascade reactions, also known as tandem or domino reactions, are a powerful tool in organic synthesis where a single starting material undergoes multiple transformations in one pot without the need for isolating intermediates. This strategy leads to a rapid increase in molecular complexity and is highly atom-economical.

An improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a derivative of this compound, utilizes a cascade process initiated by a Mizoroki-Heck cross-coupling reaction. This reaction is performed between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium(II) acetate. Following the cross-coupling, the same palladium catalyst is used for the subsequent hydrogenation of the carbon-carbon double bond by simply changing the reaction atmosphere from nitrogen to hydrogen. This elegant sequence combines two distinct catalytic cycles in a single pot, showcasing the efficiency of cascade reactions. The Mizoroki-Heck reaction itself is a cornerstone of carbon-carbon bond formation, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods.

In the context of synthesizing derivatives of this compound, microwave irradiation has been successfully employed. For instance, the Mizoroki-Heck reaction mentioned previously was developed under both conventional heating and microwave-assisted conditions. The use of microwaves significantly reduced the reaction times without compromising the selectivity or yield of the desired product. Furthermore, microwave-assisted synthesis of trifluoromethyl-imines from α,α,α-trifluoromethylketones

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 3-(trifluoromethyl)benzaldehyde is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon.

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, with Hydroxyacetone)

Carbonyl condensation reactions are fundamental in carbon-carbon bond formation. This compound readily participates in these reactions.

The Knoevenagel condensation , a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.govresearchgate.net For instance, the reaction of this compound with malononitrile (B47326), often catalyzed by a basic catalyst, proceeds efficiently to yield 2-(3-(trifluoromethyl)benzylidene)malononitrile. nih.govias.ac.in The reaction is typically conducted under mild conditions, and various catalysts, including solid bases like hydrotalcites, have been employed to enhance reaction rates and facilitate catalyst recovery. ias.ac.in A plausible mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration leads to the final product. nih.gov

The Aldol reaction of this compound has been investigated, for example, with hydroxyacetone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction can be catalyzed by enzymes, such as an aldolase (B8822740) antibody in an ionic liquid system, demonstrating the potential for biocatalytic routes to chiral products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds via the formation of an enolate from hydroxyacetone, which then adds to the carbonyl group of this compound.

Below is a table summarizing examples of condensation reactions involving this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Knoevenagel Condensation | This compound, Malononitrile | Basic catalyst (e.g., hydrotalcite), Ethyl acetate (B1210297), 60°C | 2-(3-(Trifluoromethyl)benzylidene)malononitrile |

| Aldol Reaction | This compound, Hydroxyacetone | Aldolase antibody 38C2, Ionic liquid | Aldol adduct |

Organometallic Additions (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of this compound. msu.edu This reaction is a cornerstone for the synthesis of secondary alcohols. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, results in the formation of 1-(3-(trifluoromethyl)phenyl)ethanol (B1295204) after acidic workup. msu.eduoakwoodchemical.com

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. msu.edu The resulting alkoxide is then protonated during the workup to yield the alcohol. The trifluoromethyl group, being strongly electron-withdrawing, enhances the reactivity of the aldehyde towards such nucleophilic additions.

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)ethanol |

| Phenyllithium | Phenyl(3-(trifluoromethyl)phenyl)methanol |

Nucleophilic Substitution Reactions Involving the Aldehyde Moiety

While aldehydes typically undergo nucleophilic addition, substitution reactions at the carbonyl carbon are also possible, usually involving a two-step addition-elimination mechanism. For this to occur, the initial adduct must have a good leaving group. One such example is the formation of gem-dihalides from aldehydes. While specific examples for this compound are not prevalent in the provided search results, the general principle involves reacting the aldehyde with a halogenating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The initial nucleophilic addition of the reagent to the carbonyl is followed by the elimination of a phosphoryl or sulfur-containing species, respectively, leading to the dihalogenated product.

Transformations and Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of the electronic properties and reactivity of the benzaldehyde molecule. nih.govmdpi.com

Oxidative Conversion to Trifluoromethyl Ketones

The secondary alcohols, formed from the addition of organometallic reagents to this compound, can be oxidized to the corresponding ketones. For instance, 1-(3-(trifluoromethyl)phenyl)ethanol can be oxidized to 3'-(trifluoromethyl)acetophenone (B147564). Various oxidizing agents can be employed for this transformation, such as chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Another synthetic route to 3'-(trifluoromethyl)acetophenone involves the reaction of a Grignard reagent derived from a 3-halobenzotrifluoride with an acid anhydride (B1165640), such as acetic anhydride. google.com This method bypasses the aldehyde intermediate.

| Starting Material | Reagent(s) | Product |

| 1-(3-(Trifluoromethyl)phenyl)ethanol | PCC, CH2Cl2 | 3'-(Trifluoromethyl)acetophenone |

| 3-Bromobenzotrifluoride | 1. Mg, LiCl; 2. Acetic anhydride | 3'-(Trifluoromethyl)acetophenone |

Electron-Withdrawing Effects on Aromatic Electrophilic and Nucleophilic Aromatic Substitution

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.comresearchgate.net This has a profound impact on the reactivity of the aromatic ring.

In electrophilic aromatic substitution (EAS) , the trifluoromethyl group is strongly deactivating and meta-directing. vaia.comyoutube.com The electron-withdrawing nature of the CF3 group reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.com The deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects. Consequently, electrophilic attack occurs preferentially at the meta position, which is the least deactivated. vaia.comyoutube.com

In contrast, the strong electron-withdrawing nature of the trifluoromethyl group can facilitate nucleophilic aromatic substitution (SNAr) , although this is less common for benzaldehydes unless a suitable leaving group is present on the ring. nih.gov For an SNAr reaction to occur, the aromatic ring must be substituted with powerful electron-withdrawing groups, and there must be a good leaving group (like a halide) at the position of attack. nih.gov The trifluoromethyl group helps to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. nih.gov

| Reaction Type | Effect of Trifluoromethyl Group | Directing Effect |

| Electrophilic Aromatic Substitution | Deactivating | Meta |

| Nucleophilic Aromatic Substitution | Activating (if leaving group is present) | Ortho, Para to the activating group |

In-Depth Mechanistic Investigations of Complex Reactions

This section delves into the intricate reactivity patterns and mechanistic underpinnings of this compound in several advanced organic reactions. Through detailed analysis of computational and experimental studies, it aims to elucidate the specific pathways and transition states that govern its transformations.

Mechanistic Studies of Antibody-Catalyzed Aldol Reactions in Ionic Liquids

Detailed mechanistic studies specifically investigating the antibody-catalyzed aldol reaction of this compound in an ionic liquid medium are not extensively available in the surveyed scientific literature. However, the principles of each component can be understood from separate studies.

Catalytic antibodies, or "aldolase antibodies," have been developed that can catalyze aldol and retro-aldol reactions with efficiencies approaching those of natural enzymes. nih.gov Mechanistic studies on these antibodies reveal that their catalytic activity often stems from a reactive lysine (B10760008) residue located within a hydrophobic binding pocket at the base of the antibody's binding site. nih.gov This lysine forms an enamine intermediate with a ketone donor, which then attacks an aldehyde acceptor. The antibody's structure provides a pre-organized environment that not only accelerates the reaction but also controls the stereochemical outcome. nih.gov

Separately, ionic liquids (ILs) have been explored as "green" alternative solvents for aldol condensation reactions. mdpi.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive media. mdpi.comsemanticscholar.org Some functionalized ionic liquids can even act as both the solvent and the catalyst. mdpi.comresearchgate.net For aldol reactions, the choice of ionic liquid can influence reaction rates and selectivity, for instance, by enhancing the solubility of reactants or stabilizing charged intermediates. google.comresearchgate.net While the synergy between a catalytic antibody and an ionic liquid solvent for the aldol reaction of this compound remains a specific area for future research, the foundational mechanisms of both catalytic systems are well-established.

Computational Exploration of BCl₃-Promoted Chloroboration Mechanisms

The mechanism involves a two-step process:

Complex Formation: The reaction initiates with the formation of a coordinated complex between the Lewis acidic boron atom of BCl₃ and the lone pair of the carbonyl oxygen atom of this compound. researchgate.netresearchgate.net

1,3-Chloride Migration: This initial complex then proceeds through a transition state involving a 1,3-migration of a chloride ion from the boron atom to the electrophilic carbonyl carbon. rsc.orgresearchgate.net This step results in the formation of a chlorinated boronate ester product.

DFT calculations on a range of substituted benzaldehydes show that the presence and position of electron-withdrawing or electron-donating groups influence the activation energy. researchgate.net For instance, calculations on benzaldehydes with substituents like p-CF₃ showed lower activation energies compared to the parent benzaldehyde, indicating that the electron-withdrawing nature of the trifluoromethyl group facilitates the reaction. researchgate.net

Table 1: Key Energetic Steps in BCl₃-Promoted Chloroboration of Benzaldehyde This table presents data for the parent compound, benzaldehyde, as a model for the reaction class.

| Step | Description | Activation Free Energy (kcal/mol) |

| A-Intr0 → A-Intr1 | Formation of a zwitterionic intermediate from the initial coordinated complex. | 2.1 |

| Initial Complexation | Energy of the initial coordinated complex (A-Intr0) between benzaldehyde and BCl₃. | 4.9 |

| Data sourced from a DFT computational study on the chloroboration of benzaldehyde. researchgate.net |

Analysis of Ru(II)-Catalyzed Intermolecular [3 + 2] Annulation Pathways

A detailed mechanistic analysis of a Ru(II)-catalyzed intermolecular [3 + 2] annulation has been performed using Density Functional Theory (DFT). While the specific study focused on the reaction between o-toluic acid and the closely related 3,5-bis(trifluoromethyl)benzaldehyde (B1330352), its findings offer significant insight into the likely pathway for this compound. acs.orgnih.gov

The proposed catalytic cycle proceeds through several key steps:

C-H Bond Activation: The active catalyst, proposed to be Ru(OAc)₂(PCy₃) or Ru(OAc)₂(p-cymene), facilitates the activation of an ortho C-H bond on the o-toluic acid, forming a five-membered ring cycloruthenium intermediate. acs.orgnih.gov

Aldehyde Insertion: The aldehyde (3,5-bis(trifluoromethyl)benzaldehyde in the study) coordinates to the ruthenium center and inserts into the Ru-C bond, leading to C-C bond formation. nih.gov

Lactonization and Product Formation: Subsequent intramolecular lactonization occurs, forming the final annulated product. nih.gov

Catalyst Regeneration: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle. nih.gov

The energetic span model was used to calculate the apparent activation free energy barrier for the reaction, providing a quantitative measure of the reaction's kinetics. acs.orgnih.gov The study also explored the differences in reaction mechanisms and energy barriers when using catalysts with octahedral versus trigonal bipyramidal geometries. acs.org

Table 2: Calculated Activation Barrier for Ru(II)-Catalyzed Annulation This table presents data for the reaction with 3,5-bis(trifluoromethyl)benzaldehyde as a model.

| Parameter | Value |

| Reactants | o-Toluic Acid and 3,5-Bis(trifluoromethyl)benzaldehyde |

| Catalyst System | Ru(OAc)₂(PCy₃) |

| Apparent Activation Free Energy Barrier | 34.3 kcal/mol (at 443 K) |

| Data sourced from a theoretical study on the Ru(II)-catalyzed annulation mechanism. acs.orgnih.gov |

Advanced Applications in Contemporary Organic Synthesis and Drug Discovery

Fundamental Role as a Chemical Building Block

3-(Trifluoromethyl)benzaldehyde serves as a cornerstone in the synthesis of a wide array of organic compounds. innospk.com Its aldehyde functional group readily participates in various chemical reactions, while the trifluoromethyl group imparts unique properties to the resulting molecules. innospk.com

Synthesis of Structurally Diverse Organic Compounds and Heterocycles

The reactivity of the aldehyde group in this compound allows for its use in a multitude of synthetic transformations. It can undergo oxidation to form 3-(trifluoromethyl)benzoic acid and reduction to yield 3-(trifluoromethyl)benzyl alcohol. Furthermore, it participates in reactions such as aldol (B89426) condensations, Wittig reactions, and nucleophilic substitutions, enabling the construction of complex molecular frameworks. innospk.com These reactions are fundamental to the synthesis of a wide range of structurally diverse organic compounds and heterocyclic systems.

Controlled Introduction of Trifluoromethyl Functionalities into Target Molecules

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates. innospk.comwikipedia.org this compound provides a direct and efficient means of incorporating this important moiety into target molecules. chemimpex.com The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the benzaldehyde (B42025) ring, which can be leveraged in various synthetic strategies. This controlled introduction of the trifluoromethyl group is a critical step in the development of new pharmaceuticals and agrochemicals. innospk.comchemimpex.com

Innovations in Medicinal Chemistry

The application of this compound as a precursor has led to significant advancements in the discovery of novel therapeutic agents. chemimpex.com Its derivatives have shown promise in several areas of medicinal chemistry, including oncology and neurodegenerative disease research. medchemexpress.com

Precursor for Anticancer Agents (e.g., 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones)

This compound is a key reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have demonstrated potent antitumor activities. medchemexpress.comchemicalbook.com Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including those of nasopharyngeal carcinoma, leukemia, and breast cancer. medchemexpress.commedchemexpress.com For instance, γ-butyrolactones synthesized from this precursor have shown good anti-proliferative activity, with some compounds displaying IC50 values in the sub-micromolar range. nih.gov

Table 1: Anticancer Activity of a γ-Butyrolactone Derivative

| Cancer Cell Lines | IC50 (µM) |

|---|---|

| KB | Data not available |

| HCT116 | Data not available |

| MCF7 | Data not available |

| MCF7R | Data not available |

| PC3 | Data not available |

| SK-OV3 | Data not available |

| HL60 | Data not available |

| HL60R | Data not available |

A specific compound (4x) from the study demonstrated good anti-proliferative activity with IC50 in the sub-micromolar range. nih.gov

Design and Synthesis of Hypoxia-Inducible Factor (HIF)-1 Inhibitors

Hypoxia-inducible factor-1 (HIF-1) is a critical target in cancer therapy as it plays a central role in tumor survival and progression under low oxygen conditions. nih.govmdpi.com this compound is utilized as a reagent in the synthesis of novel chalcone (B49325) derivatives that act as inhibitors of HIF-1. chemicalbook.com By inhibiting HIF-1, these compounds can disrupt the adaptive mechanisms of cancer cells to hypoxic environments, thereby impeding tumor growth and metastasis. nih.gov

Development of Cholinesterase Inhibitors from Derived Hydrazones

Hydrazones derived from this compound have been investigated as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. Studies have shown that certain hydrazone derivatives of this compound exhibit dual inhibition of both AChE and BuChE. nih.govnih.gov For example, a hydrazone synthesized from 4-(trifluoromethyl)benzohydrazide and this compound demonstrated balanced inhibition of both enzymes. nih.govnih.gov

Table 2: Cholinesterase Inhibition by a Hydrazone Derivative of this compound

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 46.8–137.7 |

| Butyrylcholinesterase (BuChE) | 19.1–881.1 |

The IC50 values represent the range for a series of hydrazones, with the derivative from this compound showing balanced inhibition. nih.govnih.gov

Exploration in Antiviral, CNS-Active, Anti-inflammatory, and Analgesic Agent Synthesis

The presence of the trifluoromethyl group in this compound significantly influences its biological activity, making it a valuable building block in the synthesis of a variety of therapeutic agents. chemimpex.com This has led to its exploration in the development of novel antiviral, Central Nervous System (CNS)-active, anti-inflammatory, and analgesic drugs. chemimpex.com

In the realm of antiviral research, derivatives of trifluoromethyl-containing compounds have been synthesized and evaluated for their potential efficacy. For instance, 3'-deoxy-3'-C-trifluoromethyladenosine derivatives and related compounds have been synthesized and tested for their activity against HIV, although the specific derivatives in that study did not show an antiviral effect. nih.gov Broader research into trifluoromethyl-containing heterocycles, such as 4-trifluoromethyl bithiazoles, has identified compounds with broad-spectrum antimicrobial activity, including against various viruses. rsc.org The pursuit of new antiviral drugs remains an active area of research, with a focus on synthesizing novel compounds that can effectively combat viral infections. nih.gov

The synthesis of compounds with potential anti-inflammatory and analgesic properties also utilizes this compound as a key intermediate. chemimpex.com Research has shown that various benzaldehyde derivatives possess anti-inflammatory activities. researchgate.net For example, novel 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety have been synthesized and shown to exhibit anti-inflammatory effects in microglial cells by reducing the production of inflammatory mediators. nih.gov

Antimicrobial Activity Evaluation against Pathogenic Bacteria

Derivatives of this compound have been a focus of research for developing new antimicrobial agents to combat pathogenic bacteria, including those resistant to existing antibiotics. The trifluoromethyl group is a key feature in many pharmacologically active molecules and can enhance the antimicrobial potency of a compound. nih.gov

Studies have shown that N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives are effective growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds not only inhibited bacterial growth but also prevented biofilm formation and eradicated pre-existing biofilms, in some cases more effectively than the antibiotic vancomycin. nih.gov The most potent of these compounds demonstrated significant activity against multi-drug resistant clinical isolates of Enterococcus faecium. nih.gov

Furthermore, research into chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups has revealed their potential as antimicrobial agents. nih.gov These compounds have been evaluated against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some derivatives showing promising activity. nih.gov The lipophilicity conferred by the trifluoromethyl group is thought to contribute to their antimicrobial properties. nih.gov

Below is a table summarizing the antimicrobial activity of some trifluoromethyl-substituted derivatives:

| Compound Class | Target Pathogens | Key Findings |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis, E. faecium) | Effective growth inhibition, prevention and eradication of biofilms. nih.gov |

| Trifluoromethyl and trifluoromethoxy substituted chalcones | Gram-positive and Gram-negative bacteria | Varying degrees of antimicrobial activity observed. nih.gov |

| 4-Trifluoromethyl bithiazoles | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity, with some compounds showing synergistic effects with other antibiotics. rsc.org |

Intermediate for Chiral Pharmaceutical Syntheses (e.g., Cinacalcet HCl Precursor)

This compound is a crucial intermediate in the synthesis of chiral pharmaceuticals, most notably Cinacalcet hydrochloride. google.commdpi.com Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. mdpi.comnih.gov

The synthesis of Cinacalcet involves several steps where this compound or its derivatives are key starting materials. One synthetic route involves the preparation of m-trifluoromethyl cinnamaldehyde (B126680) from this compound. google.com This cinnamaldehyde is an important intermediate for the final drug product. google.com Another improved and more sustainable synthesis of a key Cinacalcet intermediate, 3-(3-trifluoromethylphenyl)propanal, also starts from a derivative of this compound. mdpi.comnih.gov This process involves a Mizoroki–Heck cross-coupling reaction. mdpi.comnih.gov The resulting propanal is then converted to Cinacalcet through reductive amination. mdpi.com

The synthesis of deuterated analogs of Cinacalcet, such as Cinacalcet-d4 Hydrochloride, also utilizes intermediates derived from this compound, for instance, 3-(Trifluoromethyl)benzenepropanol-d4. usbio.net These labeled compounds are valuable tools in clinical research.

Developments in Agrochemical Science

Enhancement of Efficacy in Pesticides and Herbicides

This compound is utilized in the formulation of agrochemicals to improve the effectiveness of pesticides and herbicides. chemimpex.comnbinno.com The inclusion of the trifluoromethyl group can significantly alter the chemical and physical properties of the active ingredients, leading to enhanced biological activity. This is attributed to the high electronegativity and lipophilicity of the trifluoromethyl group, which can improve the uptake and transport of the chemical within the target pest or plant. The unique electronic properties imparted by this functional group can lead to more potent and effective agrochemical products. chemimpex.com

Synthesis of Novel Fluorinated Agrochemical Compounds

The synthesis of new and more effective agrochemicals is an ongoing effort in the agricultural industry, and this compound serves as a key building block in this endeavor. nbinno.comCurrent time information in Fraser Coast Regional, AU. It is a versatile starting material for creating a wide range of novel fluorinated compounds intended for use as herbicides, fungicides, and insecticides. nbinno.com The introduction of fluorine atoms, and specifically the trifluoromethyl group, into agrochemical structures is a well-established strategy for enhancing their efficacy and stability. Research in this area focuses on leveraging the properties of this compound to design next-generation crop protection products. chemimpex.com

Contributions to Materials Science and Specialty Chemical Development

This compound is a valuable compound in the field of materials science and the development of specialty chemicals. chemimpex.comsigmaaldrich.com Its application extends to the creation of advanced materials such as polymers and coatings. chemimpex.com The presence of the trifluoromethyl group can enhance the stability and resistance of these materials to chemical degradation. chemimpex.com

In the realm of specialty chemicals, this compound is employed as a building block for producing dyes and pigments. chemimpex.com The distinctive electronic properties of the trifluoromethyl group can influence the color and other characteristics of the final products. chemimpex.com Furthermore, this aldehyde is used in the synthesis of high-performance liquid crystals and corrosion inhibitors. The trifluoromethyl groups in these materials can enhance properties like lipophilicity and steric hindrance, which are beneficial for their specific applications.

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the realm of materials science, this compound serves as a crucial building block for the synthesis of ligands used in phosphorescent iridium(III) complexes, which are at the heart of highly efficient Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netmdpi.com The introduction of the trifluoromethyl group into the ligand structure can significantly influence the photophysical properties of the resulting iridium complex, such as its emission wavelength and quantum yield. jst.go.jpnih.gov

For instance, ligands like substituted 2-phenylpyridines are synthesized using precursors derived from this compound. These fluorinated ligands are then complexed with iridium to create emitters for OLEDs. jst.go.jp The trifluoromethyl group can enhance the performance of these devices by improving electron transport and tuning the emission color. Research has demonstrated the synthesis of red and green-emitting iridium(III) complexes utilizing trifluoromethyl-substituted ligands to achieve high brightness and external quantum efficiencies in OLED devices. nih.govnih.gov For example, red iridium(III) complexes with a main ligand of 4-(4-(trifluoromethyl)phenyl)quinazoline have been synthesized and shown to have photoluminescence emissions around 620 nm with high phosphorescence quantum yields. nih.gov Similarly, green light emitting iridium(III) complexes have been developed using ligands that can be synthesized from precursors related to this compound. nih.gov

Development of Advanced Polymers and Coatings

The incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. google.comresearchgate.net this compound is utilized in the synthesis of advanced polymers and coatings, where the trifluoromethyl group imparts desirable characteristics to the final material. chemimpex.com

Its role is often as a monomer or a modifying agent in polymerization reactions. The presence of the -CF3 group can increase the glass transition temperature and improve the oxidative stability of the polymer. In the field of fluoropolymers, which are valued for their resistance to harsh environments, derivatives of this compound can be used to create specialty polymers for applications in aerospace, electronics, and protective coatings. chemimpex.comresearchgate.net The introduction of this fluorinated moiety can also influence the surface properties of coatings, leading to materials with low surface energy, hydrophobicity, and oleophobicity.

Synthesis of Functional Dyes and Pigments

This compound serves as a key intermediate in the production of functional dyes and pigments. chemimpex.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic structure of a chromophore, leading to changes in its absorption and emission spectra. This allows for the fine-tuning of the color and photophysical properties of the resulting dyes.

By incorporating this compound into the synthesis of dye molecules, chemists can create compounds with enhanced brightness, photostability, and specific color characteristics. These functional dyes find applications in a variety of fields, including high-performance pigments for automotive coatings, security inks, and fluorescent probes for biological imaging. The stability conferred by the trifluoromethyl group can also improve the longevity of the dyes, making them more resistant to fading and degradation. chemimpex.com

Sophisticated Spectroscopic and Structural Characterization of 3 Trifluoromethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space relationships of atoms. For 3-(Trifluoromethyl)benzaldehyde, NMR is instrumental in confirming the substitution pattern of the benzene (B151609) ring and characterizing the electronic effects of the aldehyde and trifluoromethyl functional groups.

The ¹H NMR spectrum of this compound provides unambiguous evidence of its structure through the chemical shifts and coupling patterns of its protons. The spectrum is typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).

The most downfield signal is the aldehydic proton (CHO), which appears as a sharp singlet. rsc.org Its significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic region of the spectrum displays signals for the four protons on the benzene ring. The electron-withdrawing nature of both the aldehyde and the trifluoromethyl groups causes all aromatic protons to be shifted downfield compared to unsubstituted benzene.

The proton at the C2 position appears as a singlet (or a finely split triplet/doublet of doublets depending on resolution), as it is meta-coupled to the protons at C4 and C6. The protons at C4, C5, and C6 form a more complex system. Typically, the proton at C5 appears as a triplet, being coupled to the adjacent protons at C4 and C6. The protons at C4 and C6 each appear as a doublet, coupled to the proton at C5. rsc.org

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(O) | 10.09 | s (singlet) | - |

| H-2 | 8.16 | s (singlet) | - |

| H-6 | 8.09 | d (doublet) | 7.6 |

| H-4 | 7.90 | d (doublet) | 7.8 |

| H-5 | 7.70 | t (triplet) | 7.7 |

Data sourced from a 400 MHz spectrum. rsc.org

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. A key feature is the presence of carbon-fluorine (C-F) spin-spin coupling, which is invaluable for assigning the fluorinated carbon and adjacent aromatic carbons.

The carbonyl carbon of the aldehyde group is observed far downfield, a characteristic feature of aldehydes. The trifluoromethyl (CF₃) carbon signal is uniquely identified by its splitting into a quartet due to coupling with the three equivalent fluorine atoms (¹JC-F), as predicted by the n+1 rule where n is the number of coupled fluorine atoms. researchgate.net This one-bond coupling constant is typically very large, around 273 Hz. rsc.org

The aromatic carbons also exhibit coupling to the fluorine atoms, although with smaller coupling constants. The carbon directly attached to the CF₃ group (C3) shows a quartet with a moderate two-bond coupling constant (²JC-F). rsc.orgrsc.org Other aromatic carbons (C2, C4) show smaller couplings (³JC-F), which further aids in their definitive assignment. rsc.org

Table 2: ¹³C NMR Chemical Shift and C-F Coupling Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JC-F, Hz) |

| C=O | 190.7 | s (singlet) | - |

| C-1 | 136.8 | s (singlet) | - |

| C-2 | 132.6 | q (quartet) | 1.2 |

| C-3 | 131.8 | q (quartet) | 33.6 |

| C-5 | 130.8 | q (quartet) | 3.6 |

| C-6 | 129.8 | s (singlet) | - |

| C-4 | 126.4 | q (quartet) | 3.7 |

| CF₃ | 123.5 | q (quartet) | 273.5 |

Data sourced from a 101 MHz spectrum. rsc.org

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between nuclei. For a molecule like this compound, several 2D NMR experiments would be employed for complete and unambiguous assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. A COSY spectrum would show cross-peaks between the coupled aromatic protons (H4-H5, H5-H6), visually confirming their connectivity and aiding the assignment of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would show cross-peaks connecting each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6) and the aldehyde proton to the carbonyl carbon, confirming the 1D assignments.

While specific published 2D spectra for this exact compound are not always readily available in literature, the application of these standard techniques is a routine part of rigorous structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide information on molecular conformation and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its three main components: the aldehyde group, the trifluoromethyl group, and the substituted benzene ring.

Aldehyde Group (CHO): The most prominent feature is the intense C=O stretching vibration, typically found in the region of 1700-1710 cm⁻¹. docbrown.inforesearchgate.net Its position is influenced by conjugation with the aromatic ring. The aldehyde C-H bond gives rise to two characteristic stretching bands, one near 2820-2880 cm⁻¹ and another, often called a "Fermi doublet," near 2720-2780 cm⁻¹.

Trifluoromethyl Group (CF₃): This group is characterized by very strong C-F stretching absorptions. These vibrations typically appear as a series of intense bands in the 1350-1100 cm⁻¹ region of the IR spectrum.

Aromatic Ring: The benzene ring contributes several characteristic bands. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. docbrown.info C=C stretching vibrations within the ring appear in the 1625-1440 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the fingerprint region below 900 cm⁻¹.

Table 3: Key Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium-Weak | Aromatic C-H Stretch |

| ~2880, ~2780 | Weak | Aldehyde C-H Stretch |

| ~1705 | Strong | C=O Stretch (Carbonyl) |

| ~1610, ~1590 | Medium | Aromatic C=C Ring Stretch |

| ~1450 | Medium | Aromatic C=C Ring Stretch |

| ~1320 | Strong | C-F Stretch |

| ~1170, ~1130 | Very Strong | C-F Stretch (Symmetric & Asymmetric) |

| ~890, ~810 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |

Note: Wavenumbers are approximate and can vary based on the sample phase (e.g., liquid film, solution) and instrumentation.

For this compound, conformational analysis primarily concerns the rotation around the single bond connecting the aldehyde group to the benzene ring. This rotation can lead to different planar or near-planar conformers. The two principal conformers would be the O-cis and O-trans rotamers, where the carbonyl oxygen is, respectively, cis or trans with respect to the trifluoromethyl group.

The energy barrier for this rotation is generally low at room temperature, resulting in a time-averaged spectrum. However, conformational isomers can sometimes be studied by analyzing spectra recorded at different temperatures or in different solvents. researchgate.net By cooling the sample to very low temperatures, often in a cryogenic matrix like solid argon or xenon, it may be possible to "freeze out" the different conformers. If this is achieved, distinct vibrational bands corresponding to each conformer might be resolved. researchgate.net The relative intensities of these bands at different temperatures can then be used to determine the enthalpy difference between the conformers.

For instance, vibrational modes involving the aldehyde group, such as the C-C(O) stretch or the C-H in-plane bending, would be most sensitive to the conformational state. Subtle shifts of a few wavenumbers in these modes could distinguish the O-cis from the O-trans form. While detailed conformational studies using vibrational spectroscopy have been performed on other flexible fluorinated molecules, specific published reports isolating the conformers of this compound are scarce. researchgate.netresearchgate.net Nevertheless, the methodology remains a powerful tool for such investigations.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the case of this compound, mass spectrometry provides valuable insights into its molecular composition and the stability of its fragments upon ionization.

Under electron ionization (EI), this compound typically exhibits a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 174, which corresponds to its molecular weight. nist.gov The intensity of this peak is indicative of the stability of the molecular ion. The fragmentation of this compound is characterized by the loss of specific neutral fragments, which helps in identifying the different functional groups present in the molecule.

Common fragmentation pathways observed in the mass spectrum of this compound include the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and the trifluoromethyl group ([M-CF₃]⁺). The relative abundances of these fragment ions provide a unique fingerprint for the compound.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O | nist.govchemscene.com |

| Molecular Weight | 174.12 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 174.02924926 Da | nih.gov |

| Molecular Ion Peak (m/z) | 174 | nih.gov |

This interactive table provides a summary of the key mass spectrometric properties of this compound. Click on the headers to sort the data.

Isotopic analysis, a feature of high-resolution mass spectrometry, can further confirm the elemental composition of the parent molecule and its fragments by observing the characteristic isotopic distribution patterns, particularly for carbon (¹³C).

X-ray Diffraction for Solid-State Structural Determination of Derivatives

While the direct X-ray diffraction analysis of this compound itself may be less common due to its liquid state at room temperature, the technique is invaluable for determining the precise three-dimensional solid-state structures of its derivatives. sigmaaldrich.com By reacting this compound with other molecules, crystalline derivatives such as Schiff bases can be formed, which are amenable to single-crystal X-ray diffraction studies.

A study on a Schiff base derivative, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, synthesized from this compound, provides a clear example of the power of this technique. nih.gov The X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov

Key structural features elucidated by X-ray diffraction include:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the crystal structure. For instance, the C=N imine bond length and the C-O single bond length can be determined with high accuracy. nih.gov

Intermolecular interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds and C-H···π interactions, which stabilize the crystal lattice. The derivative exhibited an intramolecular O-H···N hydrogen bond. nih.gov

Disorder: In some cases, parts of the molecule may occupy multiple positions in the crystal lattice. The study of the derivative showed rotational disorder in the trifluoromethyl group. nih.gov

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | Source |

| Molecular Formula | C₂₃H₂₈F₃NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (Aromatic Rings) | 85.52 (10)° | nih.gov |

| Key Intramolecular Interaction | O-H···N Hydrogen Bond | nih.gov |

This interactive table summarizes the crystallographic data obtained for a Schiff base derivative of this compound. Click on the headers to explore the data.

Integration of Experimental and Theoretical Spectroscopic Data for Enhanced Characterization

A comprehensive understanding of the spectroscopic and structural properties of this compound and its derivatives is best achieved through the integration of experimental data with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict and interpret various molecular properties, including vibrational spectra (FT-IR and Raman), electronic spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. physchemres.orgnih.govnih.govsolidstatetechnology.us

By performing DFT calculations, researchers can:

Optimize molecular geometry: Predict the most stable three-dimensional structure of the molecule. physchemres.org

Calculate vibrational frequencies: Simulate the FT-IR and Raman spectra. Comparing these calculated spectra with experimental ones aids in the accurate assignment of vibrational modes. physchemres.orgnih.govresearchgate.net

Predict electronic transitions: Understand the origin of absorption bands in the UV-Vis spectrum. researchgate.net

Analyze electronic properties: Investigate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.gov

For instance, in the study of the Schiff base derivative of this compound, DFT calculations using the B3LYP functional and LanL2DZ basis set were employed to optimize the molecular structure. nih.gov The calculated bond lengths and angles were then compared with the experimental values obtained from X-ray diffraction, showing good agreement. nih.gov

Similarly, computational studies on related molecules have demonstrated the utility of DFT in corroborating experimental spectroscopic data. physchemres.orgnih.gov The combination of experimental measurements and theoretical calculations provides a more robust and detailed characterization of the molecular structure and properties than either method could achieve alone. This integrated approach is essential for a deeper understanding of the chemical behavior of this compound and its derivatives.

Advanced Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorinated organic compounds. For 3-(trifluoromethyl)benzaldehyde, DFT calculations offer deep insights into its molecular and electronic structure.

Molecular Geometry Optimization and Conformational Energy Landscapes

The optimization of the molecular geometry of this compound using DFT methods reveals a planar conformation for the benzaldehyde (B42025) core. The rotational barrier of the formyl group (CHO) relative to the phenyl ring is a key aspect of its conformational landscape. Computational studies on substituted benzaldehydes have shown that the presence of electron-withdrawing or electron-donating groups significantly influences this rotational barrier. For this compound, the electron-withdrawing nature of the CF3 group affects the electron density distribution in the phenyl ring, which in turn modulates the rotational energy profile of the aldehyde group.

Conformational analysis of related 2-trifluoromethylbenzaldehyde has shown that both cis and trans conformers (with respect to the orientation of the C=O bond and the trifluoromethyl group) are planar, with the trans form being more stable. While the meta-position of the CF3 group in this compound reduces direct steric hindrance compared to the ortho-isomer, the electronic effects on the rotational barrier remain significant. DFT calculations can precisely map the potential energy surface for the rotation of the C-C bond between the phenyl ring and the formyl group, identifying the minimum energy conformations and the transition states separating them. These calculations typically show that the planar conformer is the most stable, though the energy barrier to rotation is relatively small.

Table 1: Calculated Rotational Barrier for a Substituted Benzaldehyde

| Molecule | Method | Basis Set | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| N-Benzhydrylformamide | DFT (M06-2X) | 6-311+G* | 22.7-23.1 |

This table presents a calculated rotational barrier for a related benzaldehyde derivative to illustrate the type of data obtained from DFT studies. Data for this compound would be analogous.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential (MEP))

The electronic structure of this compound is heavily influenced by the strong electron-withdrawing trifluoromethyl group. This is evident in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. For this compound, the electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO level. This results in a relatively low HOMO-LUMO gap, rendering the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Table 2: Representative HOMO-LUMO Energy Gap Calculation

| Molecule | Method | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline | DFT/B3LYP | -6.646 | -1.816 | 4.83 |

This table shows representative data for a related aromatic compound, Quinoline. The values for this compound would be determined using similar computational methods.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, MEP analysis reveals distinct regions of positive and negative potential. A region of high positive potential (electron deficiency) is localized around the carbonyl carbon and the hydrogen of the aldehyde group. Conversely, regions of high negative potential (electron richness) are found around the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group. This charge distribution pattern is crucial for understanding the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts generally show a good linear correlation with experimental values. For instance, the electron-withdrawing effect of the CF3 group leads to a downfield shift for the aromatic protons in the ¹H NMR spectrum compared to unsubstituted benzaldehyde. In the ¹³C NMR spectrum, the carbonyl carbon signal is expected around 192.0 ppm. The trifluoromethyl carbon itself presents a characteristic quartet signal due to coupling with the three fluorine atoms. Discrepancies between calculated and experimental shifts can often be minimized by applying scaling factors or by using more advanced computational models that account for solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FT-IR spectra. The calculated IR spectrum can aid in the assignment of complex vibrational modes. Key vibrational modes for this molecule include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring, and the characteristic strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. Comparing the computed and experimental spectra helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| C=C stretch | 1613 | 1648 |

| C=C stretch | 1538 | 1560 |

| C=C stretch | 1469 | 1496 |

This table shows a comparison for a phenyl group-containing compound to illustrate the correlation between experimental and DFT-calculated IR data. A similar analysis would be performed for this compound.

Reaction Mechanism Elucidation, Transition State Identification, and Energetic Profiles

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, in reactions such as aldol (B89426) condensations, oxidations, or reductions, DFT can be used to model the step-by-step transformation. The energy profile of the reaction pathway can be calculated, revealing the activation energies for each step. This allows for the determination of the rate-limiting step of the reaction. For instance, in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes with electron-deficient benzaldehydes, DFT studies have been used to map out the entire catalytic cycle, including the nucleophilic attack, the cycloaddition step, and the dissociation of the catalyst. Such studies provide a detailed understanding of the reaction's stereoselectivity and regioselectivity. The energetic information obtained from these calculations is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent, over time.

Investigation of Solvent Effects on Molecular Conformation and Reactivity